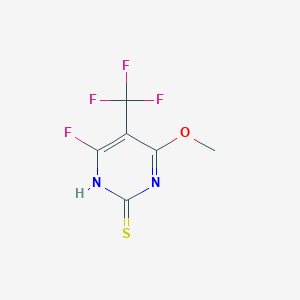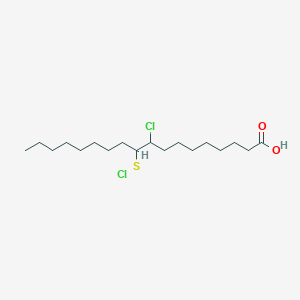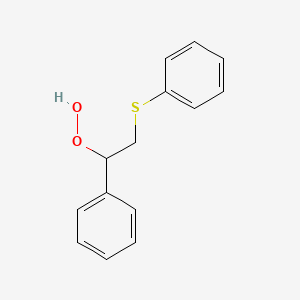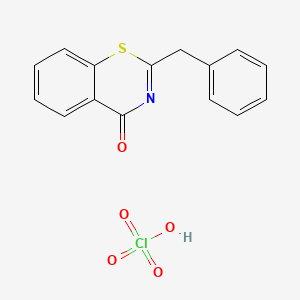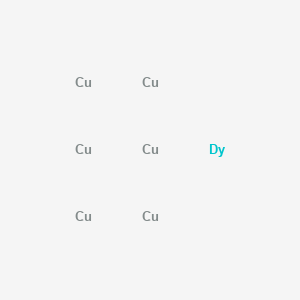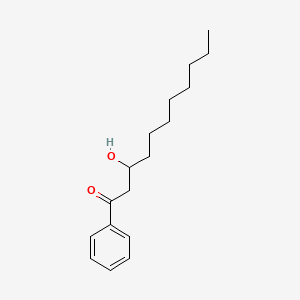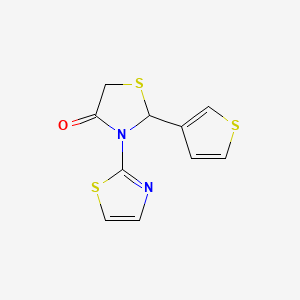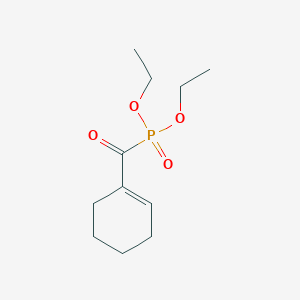
Diethyl (cyclohex-1-ene-1-carbonyl)phosphonate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Diethyl (cyclohex-1-ene-1-carbonyl)phosphonate is an organic compound that features a cyclohexene ring bonded to a carbonyl group and a phosphonate ester
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of diethyl (cyclohex-1-ene-1-carbonyl)phosphonate typically involves the reaction of cyclohex-1-ene-1-carbonyl chloride with diethyl phosphite. The reaction is usually carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the process. The reaction conditions often include a solvent like dichloromethane and are conducted at room temperature to ensure optimal yield.
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions for larger volumes, ensuring efficient mixing and temperature control, and implementing purification steps such as distillation or recrystallization to obtain the desired product.
Analyse Chemischer Reaktionen
Types of Reactions
Diethyl (cyclohex-1-ene-1-carbonyl)phosphonate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding phosphonic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the carbonyl group to an alcohol.
Substitution: The phosphonate group can participate in substitution reactions, where it is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used in substitution reactions under basic or acidic conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield phosphonic acids, while reduction can produce alcohols. Substitution reactions can result in a variety of derivatives depending on the substituent introduced.
Wissenschaftliche Forschungsanwendungen
Diethyl (cyclohex-1-ene-1-carbonyl)phosphonate has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of carbon-phosphorus bonds.
Biology: The compound can be utilized in the study of enzyme mechanisms and as a potential inhibitor of certain biological pathways.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.
Industry: It may be used in the production of materials with specific properties, such as flame retardants or plasticizers.
Wirkmechanismus
The mechanism of action of diethyl (cyclohex-1-ene-1-carbonyl)phosphonate involves its interaction with molecular targets through its phosphonate group. This group can form strong bonds with metal ions or active sites of enzymes, thereby inhibiting or modifying their activity. The cyclohexene ring and carbonyl group also contribute to its reactivity and binding properties.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Cyclohex-1-ene-1-carbonyl chloride: A precursor in the synthesis of diethyl (cyclohex-1-ene-1-carbonyl)phosphonate.
Cyclohex-1-ene-1-carboxylic acid: Another related compound with a carboxylic acid group instead of a phosphonate ester.
Cyclohexenone: A compound with a similar cyclohexene ring structure but different functional groups.
Uniqueness
This compound is unique due to its combination of a cyclohexene ring, carbonyl group, and phosphonate ester. This structure imparts specific reactivity and binding properties that are not found in other similar compounds, making it valuable for specialized applications in synthesis and research.
Eigenschaften
CAS-Nummer |
93031-77-7 |
|---|---|
Molekularformel |
C11H19O4P |
Molekulargewicht |
246.24 g/mol |
IUPAC-Name |
cyclohexen-1-yl(diethoxyphosphoryl)methanone |
InChI |
InChI=1S/C11H19O4P/c1-3-14-16(13,15-4-2)11(12)10-8-6-5-7-9-10/h8H,3-7,9H2,1-2H3 |
InChI-Schlüssel |
OMSIZSFHRKPRPU-UHFFFAOYSA-N |
Kanonische SMILES |
CCOP(=O)(C(=O)C1=CCCCC1)OCC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


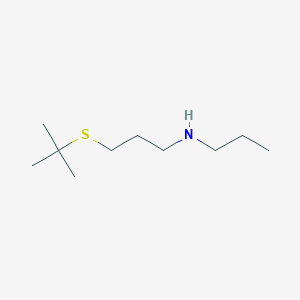
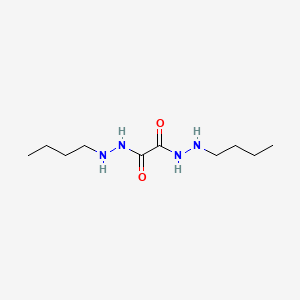
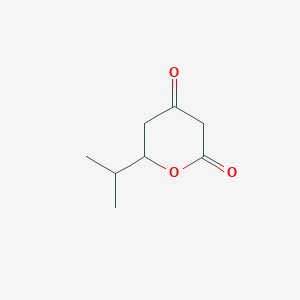
![Benzene, [3-(methoxymethoxy)-1-propynyl]-](/img/structure/B14345114.png)
